molecular formula C19H14ClN3O B6577447 (E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide CAS No. 1164565-64-3

(E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide

Cat. No.: B6577447
CAS No.: 1164565-64-3
M. Wt: 335.8 g/mol
InChI Key: RXSBSLQMSAZXBX-UHFFFAOYSA-N
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Description

(E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide is a synthetic organic compound with the molecular formula C19H14ClN3O and a molecular weight of 335.787 g/mol . It is characterized by the presence of a chloro group, a benzamide moiety, and a phenyldiazenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale diazotization and coupling reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of dyes and pigments due to its azo group

Mechanism of Action

The mechanism of action of (E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo photoisomerization, leading to changes in molecular conformation and activity. This property is exploited in applications like photoresponsive materials and molecular switches .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide is unique due to the combination of its chloro, benzamide, and azo groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-chloro-N-(4-phenyldiazenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O/c20-18-9-5-4-8-17(18)19(24)21-14-10-12-16(13-11-14)23-22-15-6-2-1-3-7-15/h1-13H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSBSLQMSAZXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101040280
Record name Benzamide, 2-chloro-N-[4-[(1E)-2-phenyldiazenyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101040280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1164565-64-3
Record name Benzamide, 2-chloro-N-[4-[(1E)-2-phenyldiazenyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101040280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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